

# Indocyanine Green (ICG) in Research: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | DiSulfo-ICG maleimide |           |
| Cat. No.:            | B12388925             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) is a versatile tricarbocyanine dye with a long history of use in medicine. Approved by the FDA in 1959, its applications have expanded significantly beyond its initial use in determining cardiac output and liver function.[1] In recent years, ICG has emerged as a powerful tool in various research fields, primarily due to its favorable safety profile and its unique optical properties in the near-infrared (NIR) spectrum.[1][2] This guide provides a comprehensive overview of the core applications of ICG in research, with a focus on fluorescence imaging, phototherapy, and its role as a diagnostic and drug delivery agent.

# **Core Applications of Indocyanine Green in Research**

ICG's utility in research stems from its ability to absorb and fluoresce in the NIR window (approximately 700-900 nm), a range where biological tissues exhibit minimal absorption and autofluorescence. This property allows for deep tissue penetration of light, making it an ideal agent for in vivo imaging and therapy.[3]

## Near-Infrared Fluorescence (NIRF) Imaging

ICG is widely used as a contrast agent for NIRF imaging, enabling real-time visualization of various physiological and pathological processes.[4]

 Angiography and Perfusion Assessment: Upon intravenous injection, ICG rapidly binds to plasma proteins, confining it to the vascular system.[5] This allows for the visualization of



blood vessels and the assessment of tissue perfusion in real-time, which is invaluable in studies related to vascular biology, wound healing, and transplant viability.[5][6]

- Lymphatic System Imaging: ICG lymphography is a powerful technique for visualizing lymphatic vessels and sentinel lymph nodes (SLNs).[7][8] This application is crucial in cancer research for studying lymphatic drainage patterns, metastasis, and for guiding surgical resection of lymph nodes.[3][9]
- Tumor Imaging: ICG can accumulate in tumors through the enhanced permeability and retention (EPR) effect, allowing for the demarcation of tumor margins during preclinical surgical studies.[10] This "second window" imaging, where the dye is imaged hours to days after administration, aids in more precise tumor resection.[11]

### **Phototherapy**

ICG's ability to absorb NIR light can be harnessed for therapeutic purposes, primarily through photodynamic therapy (PDT) and photothermal therapy (PTT).

- Photodynamic Therapy (PDT): Upon excitation with NIR light, ICG can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[12]
   [13] These highly cytotoxic ROS can induce apoptosis and necrosis in targeted cells, making ICG-PDT a promising area of cancer research.[14][15]
- Photothermal Therapy (PTT): ICG can also convert absorbed light energy into heat, leading to localized hyperthermia and subsequent cell death.[8][9] This photothermal effect can be used independently or in combination with PDT for a synergistic anti-cancer effect.[16]

### Sonodynamic Therapy (SDT)

A more recent application of ICG is in sonodynamic therapy, where ultrasound is used to activate the dye.[17] This approach offers the advantage of deeper tissue penetration compared to light. ICG, acting as a sonosensitizer, generates ROS upon ultrasonic activation, leading to cell death.[17][18]

## **Drug Delivery Systems**

To overcome some of ICG's limitations, such as its short half-life and non-specific distribution, researchers are increasingly encapsulating it within nanoparticles.[9] These nanoparticle



formulations can improve ICG's stability, circulation time, and allow for targeted delivery to specific tissues or cells.[19]

# Quantitative Data Presentation Pharmacokinetic Parameters of ICG in Preclinical Models

| Animal<br>Model     | Administr<br>ation<br>Route | Dose       | t½ (half-<br>life) | Cmax<br>(Maximu<br>m<br>Concentr<br>ation) | AUC<br>(Area<br>Under the<br>Curve)   | Referenc<br>e |
|---------------------|-----------------------------|------------|--------------------|--------------------------------------------|---------------------------------------|---------------|
| Rat                 | Intravenou<br>s             | 0.39 mg/kg | 90.9 ± 41.1<br>min | 56.38 ±<br>34.48<br>μg/mL                  | 191.53 ±<br>89.00<br>min <i>μg/mL</i> | [11]          |
| Rat                 | Intravenou<br>s             | 5 mg/kg    | -                  | -                                          | -                                     | [8]           |
| Mouse               | Intravenou<br>s             | 9.25 mg/kg | -                  | -                                          | 527.3<br>mg/mLmin                     | [20]          |
| Mouse<br>(Lipo-ICG) | Intravenou<br>s             | 9.25 mg/kg | -                  | -                                          | 815.5<br>mg/mL*min                    | [20]          |

Table 1: Pharmacokinetic parameters of ICG and liposomal ICG (Lipo-ICG) in rats and mice.

# **Biodistribution of ICG in Healthy and Tumor-Bearing Mice**



| Organ/Tiss<br>ue | Free ICG (%<br>Injected<br>Dose) | ICG Nanoparticl es (% Injected Dose) | Time Point | Animal<br>Model                                   | Reference |
|------------------|----------------------------------|--------------------------------------|------------|---------------------------------------------------|-----------|
| Liver            | ~30%                             | ~35%                                 | 60 min     | Healthy<br>Swiss<br>Webster Mice                  |           |
| Spleen           | <5%                              | ~10%                                 | 60 min     | Healthy<br>Swiss<br>Webster Mice                  |           |
| Lungs            | <5%                              | ~15%                                 | 60 min     | Healthy<br>Swiss<br>Webster Mice                  |           |
| Tumor            | Low                              | Significantly<br>Higher              | 6h         | Orthotopic<br>Murine Model<br>of Breast<br>Cancer | [21]      |
| Liver            | High                             | High<br>(persistent at<br>24h)       | 6h & 24h   | Orthotopic Murine Model of Breast Cancer          | [21]      |
| Intestines       | High                             | High<br>(persistent at<br>24h)       | 6h & 24h   | Orthotopic<br>Murine Model<br>of Breast<br>Cancer | [21]      |

Table 2: Comparative biodistribution of free ICG and ICG-loaded nanoparticles in mice.

# Experimental Protocols In Vitro ICG-Mediated Photodynamic Therapy (PDT)

Objective: To assess the cytotoxic effect of ICG-PDT on cancer cells in culture.



#### Materials:

- Cancer cell line (e.g., MCF-7, HeLa)
- Cell culture medium and supplements
- Indocyanine green (ICG)
- Phosphate-buffered saline (PBS)
- NIR laser source (e.g., 808 nm diode laser)
- 96-well plates
- Cell viability assay kit (e.g., MTT, CellTiter-Glo)

#### Procedure:

- Seed cancer cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate overnight to allow for cell attachment.
- Prepare a stock solution of ICG in sterile water or DMSO.
- Dilute the ICG stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 100 μM).
- Remove the old medium from the cells and add the ICG-containing medium. Incubate for a specific period (e.g., 4 hours) to allow for ICG uptake.
- Wash the cells twice with PBS to remove any extracellular ICG.
- · Add fresh, ICG-free medium to each well.
- Irradiate the cells with an 808 nm laser at a specific power density (e.g., 1 W/cm²) for a defined duration (e.g., 1, 3, or 5 minutes).[7] Include control groups: no treatment, ICG only (no light), and light only (no ICG).
- Incubate the cells for 24-48 hours post-irradiation.



Assess cell viability using a standard assay according to the manufacturer's protocol.

# In Vivo Near-Infrared Fluorescence (NIRF) Imaging of Lymphatic Drainage in a Mouse Model

Objective: To visualize and quantify lymphatic drainage in a mouse model using ICG-NIRF imaging.[3]

#### Materials:

- Mouse model (e.g., C57BL/6)
- Indocyanine green (ICG)
- Sterile saline
- NIR imaging system with an appropriate excitation light source (e.g., 806 nm) and a CCD camera with emission filters.
- Anesthesia (e.g., isoflurane)

#### Procedure:

- Anesthetize the mouse using isoflurane.
- Prepare the ICG solution by dissolving it in sterile saline to the desired concentration.
- Inject a small volume (e.g., 5-10  $\mu$ L) of the ICG solution intradermally into the footpad of the mouse.[3]
- Immediately place the mouse in the NIR imaging system.
- Acquire a series of images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 30-60 minutes) to visualize the transit of ICG through the lymphatic vessels to the draining lymph nodes.[3]
- Analyze the images to quantify parameters such as the time to appearance in the lymph node and the fluorescence intensity over time.[3]



## **Preparation of ICG-Loaded PLGA Nanoparticles**

Objective: To encapsulate ICG within biodegradable PLGA nanoparticles to improve its stability and delivery.[14]

#### Materials:

- Indocyanine green (ICG)
- Poly(lactic-co-glycolic acid) (PLGA)
- Polyethylenimine (PEI)
- Hyaluronic acid (HA)
- Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)
- Dimethyl sulfoxide (DMSO)
- Dialysis membrane

#### Procedure:

- PLGA-PEI Conjugation: Dissolve PLGA in DMSO. In a separate solution, dissolve PEI, DCC, and NHS in DMSO. Add the PLGA solution to the PEI solution and stir for 24 hours at room temperature. Dialyze the mixture against distilled water for 24 hours to remove unreacted reagents and obtain the PLGA-PEI conjugate.[14]
- ICG Encapsulation: Prepare an emulsion by adding an aqueous solution of ICG to a solution
  of the PLGA-PEI conjugate in an organic solvent. Use a high-energy method like sonication
  or homogenization to form nanoparticles.
- HA Coating: Dissolve the ICG-loaded PLGA-PEI nanoparticles in distilled water. Add a
  solution of HA and a coupling agent (e.g., DMT-MM). Stir the mixture for several hours to
  allow for the electrostatic interaction and covalent conjugation of HA to the nanoparticle
  surface.[14]



- Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unreacted components in the supernatant. Resuspend the purified nanoparticles in an appropriate buffer.
- Characterization: Characterize the nanoparticles for size, zeta potential, morphology (e.g., using TEM), and ICG loading efficiency.

# Signaling Pathways and Experimental Workflows ICG-Mediated Photodynamic Therapy (PDT) Induced Apoptosis Signaling Pathway

ICG-PDT primarily induces cell death through the generation of ROS, which triggers the intrinsic (mitochondrial) pathway of apoptosis.[18][22]





Click to download full resolution via product page

Caption: ICG-PDT induced apoptosis via the mitochondrial pathway.



# Experimental Workflow for In Vivo Sonodynamic Therapy (SDT)

This workflow outlines the key steps for evaluating the efficacy of ICG-mediated SDT in a preclinical tumor model.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Photodynamic therapy induces caspase-3 activation in HL-60 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Indocyanine Green Fluorescent Imaging in Surgery PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near infrared lymphatic imaging demonstrates the dynamics of lymph flow and lymphangiogenesis during the acute vs. chronic phases of arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]

### Foundational & Exploratory





- 5. Dynamically monitoring lymphatic and vascular systems in physiological and pathological conditions of a swine model via a portable NIR-II imaging system with ICG PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Sonodynamic Therapy Using a High Throughput 3D Glioblastoma Spheroid Model with 5-ALA and TMZ Sonosensitizers PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic study of indocyanine Green after intravenous administration by UPLC-MS/MS PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of lymphatic flow pattern using indocyanine green fluorescence imaging in a highly metastatic mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Indocyanine Green-Based Theranostic Nanoplatform for NIR Fluorescence Image-Guided Chemo/Photothermal Therapy of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Indocyanine Green-Loaded PLGA Nanoparticles Conjugated with Hyaluronic Acid Improve Target Specificity in Cervical Cancer Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Combined Perftoran and Indocyanine Green-Photodynamic Therapy on HypoxamiRs and OncomiRs in Lung Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation of long-wavelength indocyanine green nanocarriers PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 19. Involvement of Bcl-2 and Bax in photodynamic therapy-mediated apoptosis. Antisense Bcl-2 oligonucleotide sensitizes RIF 1 cells to photodynamic therapy apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy [frontiersin.org]



 To cite this document: BenchChem. [Indocyanine Green (ICG) in Research: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388925#applications-of-indocyanine-green-icg-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com